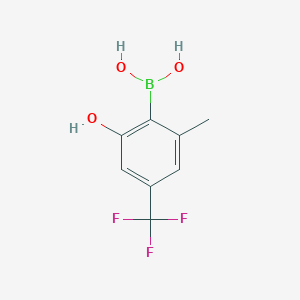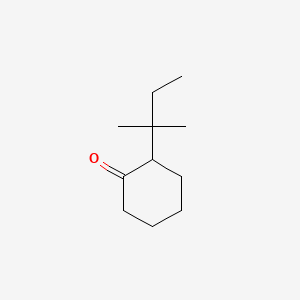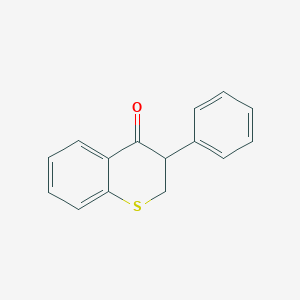
3-Phenyl-2,3-dihydro-4H-1-benzothiopyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenylthiochroman-4-one is a sulfur-containing heterocyclic compound that belongs to the class of thiochromanones. These compounds are structurally related to chromones (benzopyrans) and are known for their promising biological activities. The presence of a sulfur atom in the thiochromanone structure imparts unique chemical and biological properties, making 3-Phenylthiochroman-4-one a compound of interest in medicinal chemistry and other scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Phenylthiochroman-4-one can be synthesized using a substitution reaction of thiophenol with β-halopropionic acids or β-butirolactones to give 3-(phenylthio)-propanoic acids. This is followed by intramolecular Friedel-Crafts acylation to produce thiochroman-4-ones in moderate yields . Another method involves the cyclization of 3-aryl-3-(phenylthio)-propanoic acid under specific reaction conditions .
Industrial Production Methods: While specific industrial production methods for 3-Phenylthiochroman-4-one are not extensively documented, the general approach involves optimizing the synthetic routes mentioned above for large-scale production. This includes using efficient catalysts, controlling reaction temperatures, and ensuring high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Phenylthiochroman-4-one undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives of 3-Phenylthiochroman-4-one.
Scientific Research Applications
3-Phenylthiochroman-4-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Phenylthiochroman-4-one involves its interaction with specific molecular targets and pathways. For instance, its antileishmanial activity is attributed to its ability to inhibit key enzymes in the parasite’s metabolic pathways . The compound’s structure allows it to interact with various biological targets, leading to its diverse biological effects.
Comparison with Similar Compounds
Chroman-4-one: Lacks the sulfur atom, leading to different chemical and biological properties.
Thiochroman-4-one: Similar structure but without the phenyl group, affecting its activity and applications.
Flavanone: Another related compound with a different substitution pattern on the aromatic ring.
Uniqueness: 3-Phenylthiochroman-4-one is unique due to the presence of both a sulfur atom and a phenyl group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
35814-28-9 |
|---|---|
Molecular Formula |
C15H12OS |
Molecular Weight |
240.3 g/mol |
IUPAC Name |
3-phenyl-2,3-dihydrothiochromen-4-one |
InChI |
InChI=1S/C15H12OS/c16-15-12-8-4-5-9-14(12)17-10-13(15)11-6-2-1-3-7-11/h1-9,13H,10H2 |
InChI Key |
PIDNYUZTTLQVDW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)C2=CC=CC=C2S1)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




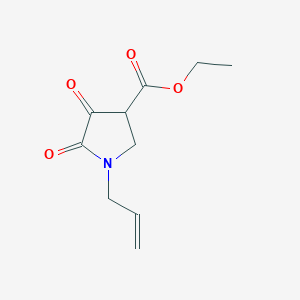


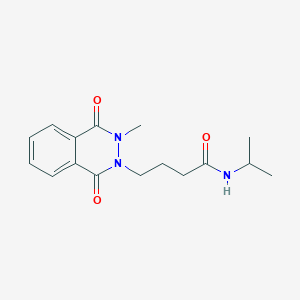
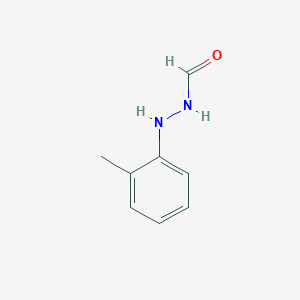
![8-[Bis(2-chloroethyl)aminomethyl]-7-hydroxychromen-2-one;hydrochloride](/img/structure/B14008595.png)
![3-(Benzo[d][1,3]dioxol-5-yl)-4-(2-hydroxyethyl)-6,7-dimethoxy-2-(4-methoxybenzyl)isoquinolin-1(2H)-one](/img/structure/B14008604.png)

